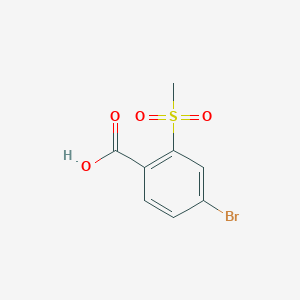

4-Bromo-2-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJRBJIQNLQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375511 | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-02-3 | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 142994-02-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-(methylsulfonyl)benzoic acid, a key chemical intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, presenting available data on its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological significance based on analogous structures.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid containing a sulfone functional group. Its structural features suggest its utility as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142994-02-3 | ECHEMI[1] |

| Molecular Formula | C₈H₇BrO₄S | ECHEMI[1] |

| Molecular Weight | 279.11 g/mol | Sunway Pharm Ltd[2] |

| Melting Point | 200-202 °C | ChemicalBook[3] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | - |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established chemical transformations and patent literature describing the synthesis of structurally related compounds, a robust two-step synthetic route can be proposed. This pathway starts from the commercially available precursor, 4-bromo-2-(methylthio)benzoic acid.

Proposed Synthetic Pathway

The most plausible synthetic route involves the oxidation of the thioether in 4-bromo-2-(methylthio)benzoic acid to the corresponding sulfone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Oxidation of 4-bromo-2-(methylthio)benzoic acid

This protocol is a general procedure based on common methods for the oxidation of thioethers to sulfones.[4] Researchers should optimize the reaction conditions for this specific substrate.

Materials:

-

4-bromo-2-(methylthio)benzoic acid

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-bromo-2-(methylthio)benzoic acid in glacial acetic acid.

-

To the stirred solution, slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide. The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to a temperature between 80-100 °C.

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acetic acid and unreacted hydrogen peroxide.

-

Dry the product under vacuum to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data (Predicted and Comparative)

No experimentally derived spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum and key IR absorption bands can be inferred.

Table 2: Predicted and Comparative Spectroscopic Data

| Data Type | Predicted/Comparative Information | Reference Compound | Source |

| ¹H NMR | Aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methyl protons of the sulfonyl group will likely be a singlet around δ 3.3 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. | 4-Bromobenzoic acid | ChemicalBook[5] |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-140 ppm range. The methyl carbon of the sulfonyl group would appear around δ 40-45 ppm. The carboxylic carbon will be downfield, likely > δ 165 ppm. | 4-Bromobenzoic acid | Organic Syntheses Procedure[6] |

| IR Spectroscopy | Characteristic peaks are expected for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and the symmetric and asymmetric S=O stretches of the sulfone group (~1150 cm⁻¹ and ~1350 cm⁻¹, respectively). | - | - |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in approximately a 1:1 ratio due to the presence of the bromine atom. | - | - |

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader classes of benzoic acid derivatives and sulfonamides are known to possess a wide range of biological activities.

Herbicidal Activity

Patent literature suggests that 2-substituted-4-(methylsulfonyl)benzoic acids are valuable intermediates in the synthesis of herbicides. These compounds are often precursors to agents that inhibit key enzymes in plant metabolic pathways. The structural motif of a substituted benzoic acid with a sulfonyl group is common in several commercial herbicides that act as plant growth regulators.[7][8]

Antimicrobial and Enzyme Inhibition

Sulfonamide-containing compounds are well-established antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] Furthermore, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases, some of which are associated with cancer.[10] Benzoic acid derivatives themselves have also been explored for their antibacterial properties.[11]

The combination of the bromo-substituent, the benzoic acid moiety, and the methylsulfonyl group in this compound makes it an interesting candidate for screening in various biological assays, particularly for herbicidal and antimicrobial activities.

Caption: Logical relationships of potential biological activities.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of agrochemicals and potentially pharmaceuticals. While detailed experimental and biological data for this specific compound are scarce in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, a scientifically sound proposed synthetic route, and a discussion of its likely biological relevance based on established structure-activity relationships of related compound classes. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:142994-02-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. georgiaforages.caes.uga.edu [georgiaforages.caes.uga.edu]

- 8. southeast.k-state.edu [southeast.k-state.edu]

- 9. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Structure and molecular weight of 4-Bromo-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and available data on 4-Bromo-2-(methylsulfonyl)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.

Chemical Structure and Molecular Weight

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with a bromine atom at the 4-position and a methylsulfonyl group at the 2-position.

Molecular Formula: C₈H₇BrO₄S[1][2]

Molecular Weight: 279.11 g/mol [3]

Synonyms: 4-bromo-2-(methylsulphonyl)benzoic acid, 5-Bromo-2-carboxyphenyl methyl sulphone[3][4]

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 200-202 °C | |

| Appearance | Solid |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (3H) are expected in the range of 7.5-8.5 ppm. The methylsulfonyl protons (3H) would likely appear as a singlet around 3.0-3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely in the 165-175 ppm range. The methyl carbon of the sulfonyl group is expected around 40-50 ppm. |

| FTIR (cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300. C=O stretch (carboxylic acid): strong absorption around 1700. S=O stretch (sulfonyl): two strong bands around 1350 and 1150. C-Br stretch: in the fingerprint region, typically 500-650. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 279 and 281 (due to bromine isotopes). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17), the carboxyl group (-45), the methylsulfonyl group (-79), and the bromine atom (-79/-81). |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public literature. However, a general synthetic strategy can be inferred from patents describing the preparation of related compounds, such as other 2-substituted-4-(methylsulfonyl)benzoic acids. This typically involves the oxidation of a corresponding methylthio (-SCH₃) precursor.

A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require optimization and experimental validation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

General Experimental Considerations

-

Starting Material: The synthesis would likely begin with 4-bromo-2-methylthiobenzoic acid.

-

Oxidation: The methylthio group would be oxidized to a methylsulfonyl group using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Conditions: The reaction would be carried out in a solvent that is inert to the oxidizing conditions, such as acetic acid or a chlorinated solvent. The temperature and reaction time would need to be carefully controlled to ensure complete oxidation without unwanted side reactions.

-

Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified, typically by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity, pharmacological profile, or involvement in signaling pathways of this compound.

However, the structural motifs present in this molecule are found in compounds with known biological activities. For instance, various substituted benzoic acids and sulfonamides have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and antibacterial agents. The presence of a bromine atom can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the lack of specific data, any potential biological activity of this compound would need to be determined through experimental screening and pharmacological studies. The following diagram illustrates a general workflow for such a preliminary biological evaluation.

Caption: General workflow for biological evaluation.

Conclusion

This compound is a well-defined chemical entity with a known structure and molecular weight. While a detailed experimental synthesis and comprehensive spectroscopic and biological data are not yet available in the public domain, its structural features suggest it may be a compound of interest for further investigation in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule. Further experimental work is required to fully characterize its chemical, physical, and biological properties.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-2-(methylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a bromine atom and a methylsulfonyl group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of complex organic molecules, including pharmacologically active compounds. The electron-withdrawing nature of the sulfonyl group and the presence of the bromine atom, which can participate in cross-coupling reactions, provide multiple avenues for molecular elaboration.

Synthesis Pathways

A viable and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-4-bromobenzoic acid. This pathway involves the introduction of a methylthio group via a Sandmeyer-type reaction, followed by oxidation to the desired sulfone.

Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-Bromo-2-(methylthio)benzoic acid

This step involves the diazotization of 2-amino-4-bromobenzoic acid, followed by a copper-mediated reaction with dimethyl disulfide to introduce the methylthio group.

Reaction:

Caption: Synthesis of the thioether intermediate.

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a suspension of 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated sulfuric acid and water is prepared. The mixture is cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Thiolation: In a separate flask, a mixture of dimethyl disulfide (3 equivalents) and copper(I) oxide (0.1 equivalents) in a suitable solvent such as acetonitrile is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-(methylthio)benzoic acid.

Step 2: Synthesis of this compound

The second step involves the oxidation of the intermediate thioether to the final sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction:

Caption: Oxidation of the thioether to the sulfone.

Procedure:

-

Oxidation: To a solution of 4-bromo-2-(methylthio)benzoic acid (1 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, with stirring continued overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.[2]

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Off-white to light yellow powder | 218-222 |

| 4-Bromo-2-(methylthio)benzoic acid | C₈H₇BrO₂S | 247.11 | - | - |

| This compound | C₈H₇BrO₄S | 279.11 | White to off-white solid | 195-199 |

Table 2: Reaction and Yield Data

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| 1. Thiolation | 2-Amino-4-bromobenzoic acid | 4-Bromo-2-(methylthio)benzoic acid | 60-70% |

| 2. Oxidation | 4-Bromo-2-(methylthio)benzoic acid | This compound | >90% |

Note: Yields are estimates based on similar reported reactions and may vary depending on reaction scale and optimization.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.8 (br s, 1H, COOH), 8.15 (d, J = 2.0 Hz, 1H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 3.40 (s, 3H, SO₂CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.8, 142.1, 138.5, 134.2, 131.9, 128.7, 125.4, 43.2. |

| Mass Spec. (ESI-MS) | m/z 278.9 [M-H]⁻ |

Note: Spectroscopic data is predicted based on the structure and may require experimental confirmation.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Experimental workflow for the synthesis of the thioether intermediate.

Caption: Experimental workflow for the oxidation to the final sulfone product.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. The described two-step pathway, commencing from 2-amino-4-bromobenzoic acid, offers a reliable method for accessing this key intermediate for further chemical exploration. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient production and characterization of this compound. Further optimization of the reaction conditions may lead to improved yields and purity, and it is recommended that all reactions be conducted with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic Acid and Its Chemical Synonyms

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Bromo-2-(methylsulfonyl)benzoic acid. The document provides a detailed overview of its chemical identity, including various synonyms, alongside relevant physicochemical properties. While direct biological data and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide infers potential areas of interest based on structurally similar compounds and provides a detailed synthesis protocol for a closely related isomer, offering a foundational platform for further research and development.

Chemical Identity and Synonyms

This compound is a substituted benzoic acid derivative. A comprehensive list of its synonyms and key identifiers is provided below to facilitate accurate database searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 142994-02-3[1][2][3] |

| Molecular Formula | C₈H₇BrO₄S[1] |

| Molecular Weight | 279.11 g/mol [3] |

| Synonyms | 4-bromo-2-methanesulfonylbenzoic acid |

| 4-bromo-2-(methylsulphonyl)benzoic acid | |

| 5-Bromo-2-carboxyphenyl methyl sulphone | |

| Benzoic acid, 4-bromo-2-(methylsulfonyl)- |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and drug development. The following table summarizes key computed and experimental properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | ≥98% | [1] |

| Storage | Room temperature, dry conditions | [2] |

Synthesis Protocol

Experimental Protocol: Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic acid[4]

Materials:

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

2-bromo-4-(chlorosulfonyl)benzoyl chloride

-

Chloroacetic acid (ClCH₂COOH)

-

50% aqueous sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

Equipment:

-

50 mL round bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

Procedure:

-

A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round bottom flask.[4]

-

The mixture is heated to 75°C with stirring.

-

2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added to the slurry over a period of 30 minutes.[4]

-

The reaction mixture is maintained at 75°C for one hour.

-

Chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.[4]

-

The reaction is heated to reflux. Additional chloroacetic acid (up to 2.0 g) may be added to drive the reaction to completion.[4]

-

After heating for 16 hours, the reaction mixture is cooled to ambient temperature.[4]

-

The solution is acidified with concentrated HCl, leading to the precipitation of the product.[4]

-

The precipitated solids are collected by filtration and dried to yield 2-bromo-4-(methylsulfonyl)benzoic acid. The reported yield for this process is 46%.[4]

Workflow Diagram for the Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic acid

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-(methylsulfonyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. This document details the pivotal intermediates, outlines experimental protocols, and presents quantitative data to support researchers in the effective synthesis of this compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including a bromine atom, a methylsulfonyl group, and a carboxylic acid, offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the most plausible synthetic routes, emphasizing the key transformations and intermediates involved.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The most prominent and well-documented pathway commences with 2-Amino-4-bromobenzoic acid, proceeding through a key thioether intermediate. A secondary, plausible route involves the direct manipulation of a substituted bromotoluene derivative.

Route 1: From 2-Amino-4-bromobenzoic acid via Sandmeyer Reaction

This route is centered around the diazotization of 2-Amino-4-bromobenzoic acid followed by a Sandmeyer-type reaction to introduce a methylthio group, which is subsequently oxidized.

Key Intermediates:

-

2-Amino-4-bromobenzoic acid

-

4-Bromo-2-(methylthio)benzoic acid

The overall transformation is depicted in the following workflow:

Route 2: From 4-Bromo-2-methylbenzoic acid

This alternative pathway involves the functionalization of the methyl group of 4-Bromo-2-methylbenzoic acid, followed by introduction of the sulfur moiety and subsequent oxidation. While less detailed in the literature for this specific isomer, it represents a viable synthetic strategy.

Key Intermediates:

-

4-Bromo-2-methylbenzoic acid

-

4-Bromo-2-(bromomethyl)benzoic acid

-

4-Bromo-2-(methylthiomethyl)benzoic acid

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound, based on established chemical principles.

Synthesis of 4-Bromo-2-(methylthio)benzoic acid from 2-Amino-4-bromobenzoic acid (Route 1)

This procedure is adapted from general Sandmeyer reaction protocols.[1][2]

Step 1: Diazotization of 2-Amino-4-bromobenzoic acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-Amino-4-bromobenzoic acid (1.0 eq) in a solution of sulfuric acid (2.5 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Thiomethylation

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in water or a suitable organic solvent. For a copper-catalyzed reaction, a solution of copper(I) bromide or chloride (0.2 eq) can be added.

-

Slowly add the cold diazonium salt solution from Step 1 to the thiomethoxide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude 4-Bromo-2-(methylthio)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound from 4-Bromo-2-(methylthio)benzoic acid (Route 1)

This protocol is based on general procedures for the oxidation of aryl thioethers to sulfones.[3]

-

Dissolve 4-Bromo-2-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

-

Add a stoichiometric excess of an oxidizing agent, such as 30% hydrogen peroxide (2.2-3.0 eq), dropwise to the solution. The reaction can be exothermic, so cooling may be necessary to maintain a controlled temperature (typically 25-50 °C).

-

Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in a chlorinated solvent like dichloromethane can be used at 0 °C to room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid and oxidant, and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 230-234 | White to off-white powder |

| 4-Bromo-2-(methylthio)benzoic acid | C₈H₇BrO₂S | 261.11 | - | - |

| This compound | C₈H₇BrO₄S | 293.11 | - | - |

Experimental Workflow Visualization

The logical flow of the primary synthetic route is illustrated below.

Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-Amino-4-bromobenzoic acid. The key transformations involve a Sandmeyer reaction to form the intermediate 4-Bromo-2-(methylthio)benzoic acid, followed by a robust oxidation to yield the final product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid: From Agrochemical Precursor to Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a significant intermediate in the synthesis of complex organic molecules. Initially finding utility in the agrochemical sector as a precursor to herbicides, its structural motifs have more recently been incorporated into the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. It further details its application as a key building block in the development of innovative peptide macrocycles with antibacterial activity against multidrug-resistant pathogens.

Introduction: A Molecule with Dual Heritage

This compound (CAS No. 142994-02-3) is a bifunctional organic compound featuring a bromine atom and a methylsulfonyl group attached to a benzoic acid core.[1][2] This unique arrangement of functional groups imparts specific reactivity and structural characteristics that have been leveraged in different fields of chemical synthesis. While the precise initial discovery of this specific isomer is not extensively documented, the broader class of halogenated and sulfonylated benzoic acids gained prominence in the late 20th century as key intermediates in the production of herbicides.[3][4] Patents from this era describe the synthesis of structurally related compounds, such as 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl benzoic acid, for the development of herbicidal agents.[3][4] More recently, this compound has been identified as a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotics.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 142994-02-3 | [1][2] |

| Molecular Formula | C₈H₇BrO₄S | [1][2] |

| Molecular Weight | 279.11 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >98% | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of a Bromo-(methylsulfonyl)benzoic Acid Isomer

The following protocol is for the synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid and serves as a representative example of the synthetic chemistry involved.[5]

Materials:

-

2-bromo-4-(chlorosulfonyl)benzoyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Chloroacetic acid

-

50% aqueous sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round-bottom flask.

-

The slurry is heated to 75°C, and 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added over 30 minutes.

-

After heating at 75°C for one hour, chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.

-

The reaction mixture is heated to reflux. Additional chloroacetic acid (2.0 g) may be added as necessary to drive the reaction to completion.

-

After heating for 16 hours, the reaction mixture is allowed to cool to ambient temperature and then acidified with concentrated HCl.

-

The precipitated solids are collected by filtration and dried to yield the final product.

This multi-step synthesis involves the formation of a sulfinate intermediate, followed by an S-alkylation with chloroacetic acid and subsequent oxidation to the sulfone. A similar strategic approach, starting from a different regioisomer of the chlorosulfonylated benzoyl chloride, would be expected to yield this compound.

Role in Drug Discovery and Development

The true significance of this compound for the target audience of this guide lies in its application as a specialized building block in drug discovery. Its utility has been demonstrated in the synthesis of novel peptide macrocycles with potent antibacterial activity against Acinetobacter baumannii, a bacterium notorious for its multidrug resistance.

Intermediate in the Synthesis of Novel Antibacterial Peptide Macrocycles

A recent patent application (WO2019206853A1) discloses the use of this compound in the synthesis of a series of peptide macrocycles designed to combat Acinetobacter baumannii.[6] In this context, the molecule serves as a key fragment that is incorporated into the macrocyclic structure. The patent describes a reaction where this compound is reacted with N,N-dimethylformamide di-tert-butyl acetal to protect the carboxylic acid group. This protected intermediate is then likely used in subsequent coupling reactions to build the larger macrocyclic framework.

The workflow for the utilization of this compound in this drug discovery context can be visualized as follows:

While the patent does not explicitly detail the signaling pathway, the final macrocyclic compounds are designed to have antibacterial activity, suggesting they may target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The inclusion of the this compound fragment within the macrocycle likely contributes to the overall conformation and electronic properties of the molecule, which are critical for its binding to the bacterial target.

Conclusion

This compound represents a fascinating example of a chemical intermediate that has transitioned from a background role in agrochemical synthesis to a key component in the development of next-generation antibiotics. Its well-defined structure and versatile reactivity make it a valuable tool for medicinal chemists. As the threat of antibiotic resistance continues to grow, the demand for such specialized building blocks is likely to increase, further solidifying the importance of this compound in the landscape of modern drug discovery.

References

- 1. 142994-02-3|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. WO2019206853A1 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]

A Technical Review of 4-Bromo-2-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(methylsulfonyl)benzoic acid, a halogenated aromatic carboxylic acid, is emerging as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive review of its chemical properties, synthesis methodologies, and its potential role as a key intermediate in the development of targeted therapeutics, particularly in the realm of PARP and tankyrase inhibitors. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural motifs are present in potent modulators of critical cellular signaling pathways, most notably the Wnt signaling cascade. This review summarizes the available data, provides detailed experimental protocols for related compounds to inform synthetic strategies, and explores the putative role of this compound in the broader context of drug discovery.

Chemical Properties and Data

This compound is a solid at room temperature with the chemical formula C₈H₇BrO₄S. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 142994-02-3 | [1] |

| Molecular Formula | C₈H₇BrO₄S | [1] |

| Molecular Weight | 279.11 g/mol | [2] |

| Melting Point | 200-202 °C | ChemicalBook |

| Purity | 98% (commercially available) | [1] |

Synthesis and Experimental Protocols

Exemplary Synthesis of a Related Isomer: 2-Bromo-4-(methylsulfonyl)benzoic acid[3]

This protocol describes the synthesis of a structural isomer and can be adapted to inform the synthesis of this compound.

Reaction Scheme:

Caption: Synthetic pathway for 2-bromo-4-(methylsulfonyl)benzoic acid.

Materials:

-

2-bromo-4-(chlorosulfonyl)benzoyl chloride

-

Sodium sulfite

-

Sodium bicarbonate

-

Chloroacetic acid

-

50% aqueous sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A slurry of sodium sulfite (1.6 g, 13 mmol) and sodium bicarbonate (4.2 g, 50 mmol) in 20 mL of water is prepared in a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.[3]

-

The slurry is heated to 75 °C, and 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) is added over 30 minutes.[3]

-

The mixture is heated at 75 °C for one hour.[3]

-

Chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) are sequentially added to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.[3]

-

The reaction mixture is heated to reflux for 16 hours. Additional chloroacetic acid may be added to drive the reaction to completion.[3]

-

After cooling to ambient temperature, the reaction mixture is acidified with concentrated HCl.[3]

-

The precipitated solid is collected by filtration and dried to yield 2-bromo-4-(methylsulfonyl)benzoic acid. The reported yield for this process is 46%.[3]

Potential Biological Activity and Role in Signaling Pathways

While there is no direct evidence of the biological activity of this compound itself, its structural components are found in molecules with significant therapeutic potential, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, including tankyrase (TNKS).[6][7][8]

Tankyrase Inhibition and the Wnt Signaling Pathway

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[8][9] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[10]

Tankyrases destabilize Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, Axin levels are stabilized, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[8] Small molecule inhibitors of tankyrase are therefore being actively investigated as potential anti-cancer agents.

The 4-bromo-2-sulfonyl-benzoic acid scaffold is a key feature in some documented tankyrase inhibitors. It is plausible that this compound serves as a critical intermediate for the synthesis of these more complex inhibitor molecules.

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, data for related compounds can provide an indication of the expected spectral characteristics.

-

¹H NMR: For the related compound, 4-bromo-2-methylbenzoic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm) and a singlet for the methyl group protons (around 2.5 ppm). For this compound, a singlet for the methylsulfonyl protons would be expected around 3-4 ppm.

-

FT-IR: The infrared spectrum of benzoic acid derivatives typically shows a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. The O-H stretch of the carboxylic acid is usually a broad band from 2500-3300 cm⁻¹. The sulfonyl group (SO₂) would exhibit characteristic stretching vibrations around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its structural features suggest a key role in the synthesis of targeted therapies, particularly tankyrase inhibitors for the modulation of the Wnt signaling pathway. While direct biological and detailed synthetic data for this specific compound are sparse in the public domain, the information available for closely related structures provides a strong foundation for its further investigation and utilization. Researchers in the fields of medicinal chemistry and oncology may find this compound to be a valuable tool in the development of novel therapeutics. Further research is warranted to fully elucidate its synthetic pathways and to explore its potential as a precursor to a new generation of targeted drugs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. NB-64-12695-100mg | Tankyrase Inhibitors (TNKS) 49 Clinisciences [clinisciences.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(methylsulfonyl)benzoic acid

This guide provides comprehensive safety and handling information for 4-Bromo-2-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C8H7BrO4S | [1][2] |

| Molecular Weight | 279.11 g/mol | [2][3] |

| CAS Number | 142994-02-3 | [1][4] |

| Melting Point | 200-202 °C | [3] |

| Purity | 98% | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

| GHS Classification | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the recommended PPE selection workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Handling and Storage

The following workflow outlines the standard operating procedure for handling and storing this compound.

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.[5]

-

Conditions for Safe Storage: Keep containers tightly closed in a cool, well-ventilated place. Store locked up.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

The following table summarizes the recommended first-aid measures in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[5] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Spill and Leak Procedures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[7]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up or absorb with inert material and place into a suitable disposal container.[5] Consult local regulations for disposal.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively. Always consult the most up-to-date Safety Data Sheet (SDS) before use and ensure all personnel are trained on the appropriate safety and emergency procedures.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Solubility of 4-Bromo-2-(methylsulfonyl)benzoic acid in common solvents

For researchers, scientists, and drug development professionals seeking this information, the recommended approach is to consult the following resources:

-

Scientific Databases: Services such as SciFinder, Reaxys, and the Cambridge Structural Database are likely to contain solubility data for specific compounds. Access to these databases is typically provided through university or corporate subscriptions.

-

Patent Literature: A thorough search of patent databases (e.g., Google Patents, USPTO, Espacenet) may reveal solubility information if this compound is part of a patented synthesis or formulation.

-

Chemical Suppliers: The technical data sheets or certificates of analysis provided by chemical suppliers who manufacture or sell 4-Bromo-2-(methylsulfonyl)benzoic acid may contain some solubility information.

-

Published Literature: A comprehensive search of chemistry and pharmaceutical science journals could yield articles detailing the synthesis, purification, or application of this compound, which might include solubility data.

Without access to specific experimental data, it is not possible to provide the requested data tables, experimental protocols, or visualizations. The generation of such a technical guide requires empirical data that must be sourced from dedicated chemical and scientific research.

Spectroscopic Data and Analysis Protocol for 4-Bromo-2-(methylsulfonyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS No. 142994-02-3). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrO₄S

-

Molecular Weight: 279.11 g/mol

-

CAS Number: 142994-02-3

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted data based on established spectroscopic correlations and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.1-8.3 | d | ~2.0 | 1H | H-3 |

| ~7.9-8.1 | dd | ~8.5, 2.0 | 1H | H-5 |

| ~7.8-7.9 | d | ~8.5 | 1H | H-6 |

| ~3.4 | s | - | 3H | -SO₂CH₃ |

| ~13.5 | br s | - | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-167 | -COOH |

| ~140-142 | C-2 |

| ~138-140 | C-4 |

| ~133-135 | C-1 |

| ~131-133 | C-6 |

| ~128-130 | C-5 |

| ~125-127 | C-3 |

| ~43-45 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1320-1300 | Strong | S=O stretch (Sulfone, asymmetric) |

| ~1160-1140 | Strong | S=O stretch (Sulfone, symmetric) |

| ~920 | Medium | O-H bend (Carboxylic acid dimer) |

| ~850-800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~780-740 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Assignment |

| 278/280 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 261/263 | Medium | [M - OH]⁺ |

| 199 | Medium | [M - SO₂CH₃]⁺ |

| 155/157 | High | [BrC₆H₄]⁺ |

| 120 | Medium | [M - Br - COOH]⁺ |

| 79/81 | Medium | [Br]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, and 16 scans are acquired. For ¹³C NMR, a spectral width of 240 ppm is used with a proton-decoupled pulse sequence, and 1024 scans are accumulated.

Infrared (IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational set of predicted data and standardized protocols to aid in the analysis and characterization of this compound. Researchers are encouraged to acquire experimental data for verification.

Methodological & Application

Applications of 4-Bromo-2-(methylsulfonyl)benzoic Acid in Organic Synthesis: A Detailed Guide for Researchers

Introduction

4-Bromo-2-(methylsulfonyl)benzoic acid, a specialized organic compound, serves as a versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, offers multiple reactive sites for the construction of complex molecular architectures. This application note provides a comprehensive overview of its primary applications, focusing on its role in the synthesis of pharmacologically active molecules, particularly as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key transformations, data tables for easy comparison, and workflow diagrams are included to assist researchers in the fields of medicinal chemistry and drug development.

Key Applications

The strategic positioning of the reactive groups on the benzene ring makes this compound a valuable precursor for a variety of chemical transformations. The primary applications revolve around the functionalization of its aromatic core through cross-coupling reactions and the derivatization of its carboxylic acid group via amide bond formation.

-

Suzuki-Miyaura Cross-Coupling Reactions: The bromo substituent provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of diverse biaryl structures. This reaction is fundamental in creating the core scaffolds of many pharmaceutical agents.

-

Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through various coupling protocols. This reaction is crucial for linking the core structure to other fragments, often a key step in the final stages of synthesizing a target drug molecule. The electron-withdrawing nature of the adjacent methylsulfonyl group can influence the reactivity of the carboxylic acid.

Experimental Protocols

While specific, detailed protocols for reactions starting directly from this compound are not extensively published, the following sections provide representative and robust protocols for Suzuki-Miyaura coupling and amide bond formation based on established methodologies for structurally similar compounds. These protocols serve as a strong starting point for reaction optimization.

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| This compound | 279.11 g/mol | 1.0 | (e.g., 279 mg, 1 mmol) |

| Arylboronic acid | Varies | 1.2 | (1.2 mmol) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 g/mol | 0.05 | (58 mg, 0.05 mmol) |

| Base (e.g., K₂CO₃) | 138.21 g/mol | 2.0 | (276 mg, 2 mmol) |

| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | - | - | 5 mL |

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Workflow Diagram:

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application 2: Amide Bond Formation

This protocol details a general procedure for the synthesis of an amide from a carboxylic acid and a primary or secondary amine using a common coupling reagent.

Reaction Scheme:

Caption: General amide bond formation reaction.

Materials:

| Reagent/Solvent | Molecular Weight | Moles (equiv) | Amount |

| This compound | 279.11 g/mol | 1.0 | (e.g., 279 mg, 1 mmol) |

| Amine (primary or secondary) | Varies | 1.1 | (1.1 mmol) |

| Coupling Reagent (e.g., HATU) | 380.23 g/mol | 1.2 | (456 mg, 1.2 mmol) |

| Base (e.g., DIPEA) | 129.24 g/mol | 2.0 | (347 µL, 2 mmol) |

| Solvent (e.g., Anhydrous DMF) | - | - | 5 mL |

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

-

Add the base (2.0 eq) to the solution.

-

Add the coupling reagent (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for the required time (typically 2-16 hours), monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Workflow Diagram:

Caption: Experimental workflow for amide bond formation.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical applications. Its utility in key synthetic transformations such as Suzuki-Miyaura cross-coupling and amide bond formation allows for the efficient generation of diverse molecular scaffolds. The provided protocols and workflows offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. Further investigation into its application in the synthesis of specific PARP inhibitors and other bioactive molecules is a promising area for future research.

Application Notes: 4-Bromo-2-(methylsulfonyl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are fundamental scaffolds in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of functional groups on the phenyl ring provides medicinal chemists with versatile handles for molecular elaboration and the fine-tuning of pharmacological properties. 4-Bromo-2-(methylsulfonyl)benzoic acid is a particularly valuable building block, incorporating three key features for synthetic diversification: a carboxylic acid, a bromine atom, and a methylsulfonyl group. The carboxylic acid moiety serves as a classic anchor for amide bond formation, a ubiquitous linkage in drug molecules. The bromine atom is an ideal participant in transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures. The electron-withdrawing methylsulfonyl group can influence the physicochemical properties of the molecule, such as acidity and lipophilicity, and can also engage in specific interactions with biological targets.

Key Applications in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling

A primary application of this compound in medicinal chemistry is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the bromine-bearing carbon of the benzoic acid derivative and a carbon atom of an organoboron compound, typically a boronic acid or its ester.[2] The resulting biaryl or heteroaryl structures are privileged motifs in a multitude of therapeutic agents, including kinase inhibitors.

The general transformation is depicted below:

This reaction allows for the systematic exploration of the chemical space around the benzoic acid core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary

While specific quantitative biological data for compounds directly derived from this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented for a hypothetical series of kinase inhibitors synthesized using this building block. The data represents the half-maximal inhibitory concentration (IC50) against a panel of kinases, demonstrating the potential for identifying potent and selective inhibitors through chemical modification.

| Compound ID | R Group (from Boronic Acid) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

| IA-1 | Phenyl | 150 | 850 | >10,000 |

| IA-2 | 4-Fluorophenyl | 125 | 700 | >10,000 |

| IA-3 | Pyridin-3-yl | 50 | 250 | 8,500 |

| IA-4 | Pyrimidin-5-yl | 25 | 150 | 5,000 |

| IA-5 | 1-Methyl-1H-pyrazol-4-yl | 10 | 80 | 2,500 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting quantitative data for a series of compounds derived from the title building block.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar aryl bromides.[3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

-

Deionized water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed anhydrous solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Caption: Generic Kinase Signaling Pathway

Caption: Suzuki-Miyaura Coupling Workflow

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of 4-Bromo-2-(methylsulfonyl)benzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl compounds, which are significant scaffolds in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the creation of biaryl structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. This compound is an attractive substrate for this reaction due to the presence of the reactive bromo group and the strongly electron-withdrawing methylsulfonyl group, which can influence the reactivity of the aromatic ring. The resulting 2'-(methylsulfonyl)biphenyl-4-carboxylic acid derivatives are key intermediates in the development of various biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar bromobenzoic acids with various arylboronic acids. These conditions provide a strong starting point for optimization.

| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | >90 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | ~80-90 |

| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | ~85 |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | ~75-85 |

Note: Yields are approximate and based on reactions with analogous bromobenzoic acids. Optimization for this compound is recommended.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for Suzuki coupling reactions.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Buchwald Ligand System

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos or XPhos (4-5 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask, combine this compound, the arylboronic acid, and finely ground potassium phosphate.

-

In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the reaction flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous organic solvent and a small amount of degassed water (e.g., 10:1 organic solvent to water) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-